2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide
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Description
“2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2 and 6 positions with bromine atoms, at the 4 position with a carboxamide group (-CONH2), and it has a cyano (-CN) and a methyl (-CH3) group attached to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a pyridine ring. Bromination reactions could introduce the bromine atoms at the 2 and 6 positions . The carboxamide group might be introduced through reactions involving carboxylic acids or their derivatives . The cyano and methyl groups could potentially be introduced through reactions involving nitriles .Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the pyridine ring, which is aromatic and therefore planar. The bromine atoms would likely add significant weight to the molecule, and the polar carboxamide and cyano groups could form hydrogen bonds with other molecules .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atoms could be replaced in nucleophilic substitution reactions. The carboxamide group could participate in hydrolysis reactions under acidic or basic conditions. The cyano group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It’s likely to be a solid at room temperature, given the presence of the bromine atoms. The carboxamide and cyano groups could allow it to form hydrogen bonds, which might make it soluble in polar solvents .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. The polarity and potential for hydrogen bonding of the carboxamide and cyano groups could be important in such interactions .
Future Directions
properties
IUPAC Name |
2,6-dibromo-N-(2-cyanopropan-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N3O/c1-10(2,5-13)15-9(16)6-3-7(11)14-8(12)4-6/h3-4H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNZECCIBSWISO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC(=NC(=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide |
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